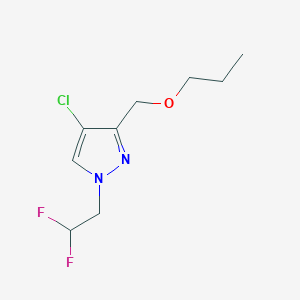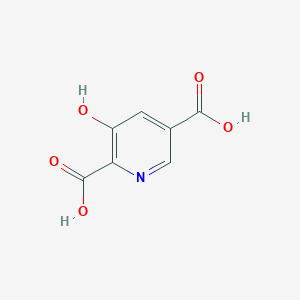
2,5-Pyridinedicarboxylic acid, 3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyridinedicarboxylic acid is a natural N-heterocyclic compound with two carboxyl substituents on the pyridine ring . It is a dicarboxylic derivative of pyridine and is also known as Isocinchomeronic acid . It is widely used as a precursor in the synthesis of pesticides and drugs in agriculture and industries . It is also found in industrial wastewater .
Synthesis Analysis
The synthesis of 2,5-Pyridinedicarboxylic acid has been reported in several studies. For instance, it has been used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates . It has also been used in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by a hydrothermal method .Molecular Structure Analysis
The molecular weight of 2,5-Pyridinedicarboxylic acid is 167.12 g/mol and the chemical formula is C7H5NO4 . The structure of this compound has been determined using various spectroscopic techniques .Chemical Reactions Analysis
The biodegradation of 2,5-Pyridinedicarboxylic acid has been studied. A bacterium, Agrobacterium sp. strain YJ-5, was found to utilize 2,5-PDA as the sole carbon source for growth . The compound was completely degraded within 7 days under optimal growth conditions .Physical And Chemical Properties Analysis
2,5-Pyridinedicarboxylic acid is a yellow to green fine crystalline powder . It shares the same molecular weight and chemical formula with all isomers of Pyridinedicarboxylic acid .科学的研究の応用
Biodegradation Research
The compound is used in biodegradation research. A study isolated a bacterium, Agrobacterium sp. strain YJ-5, which could utilize 2,5-Pyridinedicarboxylic acid as the sole carbon source for growth . This research provides new insights into pyridinedicarboxylic acid degradation by bacteria .
Environmental Contaminant Studies
2,5-Pyridinedicarboxylic acid is a natural N-heterocyclic compound found as a contaminant in soils, sediments, and waters . Therefore, it is used in environmental studies to understand the impact and remediation of such contaminants .
Pesticide and Drug Synthesis
This compound is often used as a precursor in the synthesis of pesticides and drugs in agriculture and industries . It is widely found in pharmaceutical wastewater, dyeing wastewater, and other industrial wastewater .
Plastics Production
2,5-Pyridinedicarboxylic acid is an interesting substitute for production in plastics, such as polyethylene terephthalate (PET) or polybutyrate adipate terephthalate (PBAT) . This makes it a valuable compound in materials science and engineering research .
Matrix for Nucleotides in MALDI Mass Spectrometry Analyses
3-Hydroxypyridine-2-carboxylic acid is used as a matrix for nucleotides in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry analyses . This application is crucial in bioanalytical research, particularly in genomics and proteomics .
Ligand for Metal Complexes
The compound serves as a ligand for a variety of metal complexes, including Hg (II), and Sm (III) . This makes it useful in coordination chemistry and in the study of metal-organic frameworks .
Safety And Hazards
将来の方向性
The biodegradation of 2,5-Pyridinedicarboxylic acid is a topic of ongoing research. A novel degrading bacterium, Agrobacterium sp. strain YJ-5, was isolated from soil and the degradation characteristics were investigated . This study provides new insights into pyridinedicarboxylic acid degradation by bacteria .
特性
IUPAC Name |
3-hydroxypyridine-2,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-4-1-3(6(10)11)2-8-5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXZFUSLUWKEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyridinedicarboxylic acid, 3-hydroxy- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one](/img/structure/B2678337.png)

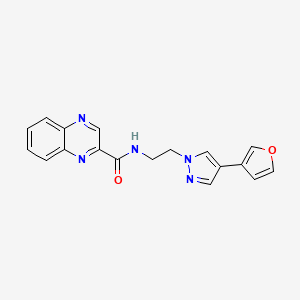
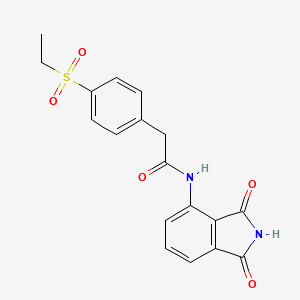
![2-((1-(3-(2-(tert-butyl)-4-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2678345.png)
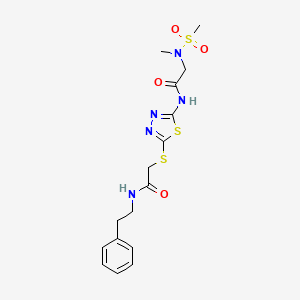
![2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678347.png)
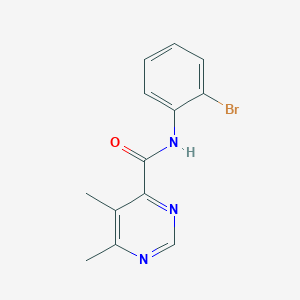
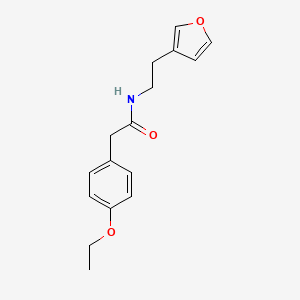
![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2678354.png)
![Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2678355.png)
![2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile](/img/structure/B2678356.png)
![3-Bromo-6-iodothieno[3,2-b]thiophene](/img/structure/B2678357.png)
